1,4-Cyclohexadiene-1,2-dicarboxylic anhydride

Vue d'ensemble

Description

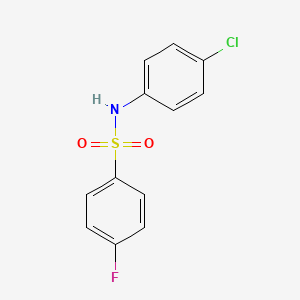

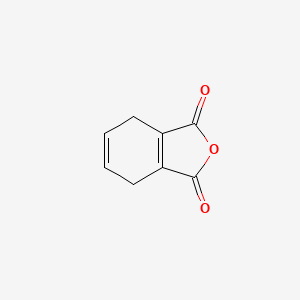

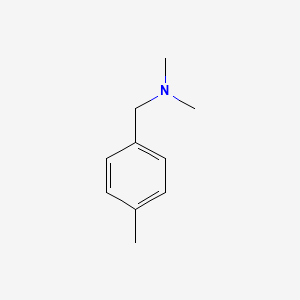

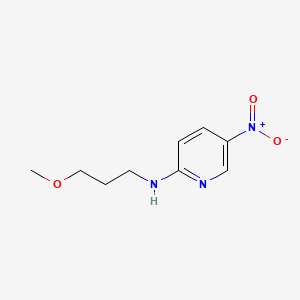

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride is an organic compound with the molecular formula C8H6O3 and a molecular weight of 150.1314 . It is also known by other names such as 1,3-Isobenzofurandione, 4,7-dihydro-; Cyclohexa-1,4-diene-1,2-dicarboxylic acid, anhydride .

Molecular Structure Analysis

The molecular structure of 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride can be represented by the InChI string: InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2H,3-4H2 .Physical And Chemical Properties Analysis

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride has a melting point of 148 °C and a boiling point of 135 °C (Press: 0.001 Torr). Its density is predicted to be 1.35±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride plays a crucial role in various chemical synthesis processes. For instance, it reacts with electron-rich nickel(0) centers to form nickel(0) complexes, and with ring opening, it yields thermally stable acyl-carboxylato-nickel(II) compounds. These compounds are significant precursors for the preparation of analogs of vitamin D3 metabolites (Fischer et al., 1993). Moreover, it has been used to synthesize optically active cyclooctatetraene, which does not racemize even at high temperatures (Paquette & Trova, 1986).

Atropisomerism and Molecular Structure

The compound shows interesting atropisomerism due to steric congestion, which inhibits ring inversion of the cyclohexadiene ring. This property is crucial for understanding molecular behaviors and designing specific molecular structures (Nakayama, Iguchi, & Fujihara, 2010). Electron diffraction studies have also been conducted to determine the molecular structure of 1,4-cyclohexadiene, providing valuable insights into its conformation (Dallinga & Toneman, 1967).

Polymerization and Material Synthesis

It is used in anionic polymerization processes, particularly in the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution. This has implications for material science, especially in creating specific types of polymers (Hong & Mays, 2001). Additionally, its oxidation has been studied in the context of poly(1,3-cyclohexadiene) homopolymer, exploring the impact of the polymer chain structure on the extent of oxidation (Natori & Sato, 2006).

Surface Chemistry and Catalysis

The surface chemistry of 1,4-cyclohexadiene on Pt(111) has been examined using surface vibrational spectroscopy, which is critical for understanding catalytic processes and reaction mechanisms on metallic surfaces (Su, Shen, & Somorjai, 1997).

Advanced Organic Synthesis

In the realm of organic synthesis, 1,4-cyclohexadiene-1,2-dicarboxylic anhydride is used for the functionalization of various substrates, including allylic oxidation and halogenation. This highlights its versatility and importance in synthetic organic chemistry [(Seneci et al., 1998)](https://consensus.app/papers/allylic-functionalization-seneci/8fb692b4fae65d87ac1035e11cb5f580/?utm_source=chatgpt).

Biomass Conversion and Environmental Chemistry

The compound has been utilized in streamlining the conversion of biomass into polyesters, demonstrating its role in environmental chemistry and renewable resource utilization. This process involves catalytic alkene isomerization and Diels Alder reaction, showcasing its application in green chemistry (Dakshinamoorthy et al., 2014).

Propriétés

IUPAC Name |

4,7-dihydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGJCRKHWHYKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197262 | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |

CAS RN |

4773-89-1 | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)

![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)

![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)

![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)